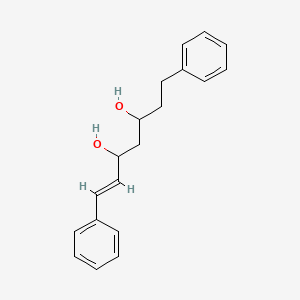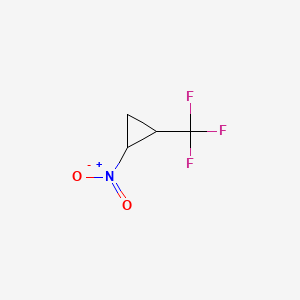![molecular formula C22H23NO5 B15127926 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B15127926.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-yloxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-O-allyl-L-homoserine is a derivative of the amino acid homoserine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an allyl group. This compound is primarily used in peptide synthesis and serves as a building block for the creation of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Fmoc-O-allyl-L-homoserine can be synthesized through a multi-step process involving the protection of the amino and hydroxyl groups of homoserine. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The allyl group is then added to the hydroxyl group of homoserine using allyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of N-Fmoc-O-allyl-L-homoserine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-O-allyl-L-homoserine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The Fmoc group can be removed under basic conditions using piperidine.
Substitution: The allyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Piperidine in N,N-dimethylformamide (DMF) for Fmoc deprotection.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Epoxides: and from oxidation reactions.
Deprotected homoserine: from reduction reactions.
Substituted homoserine derivatives: from substitution reactions.
Scientific Research Applications
N-Fmoc-O-allyl-L-homoserine is widely used in scientific research, particularly in:
Chemistry: As a building block in solid-phase peptide synthesis (SPPS) to create complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-Fmoc-O-allyl-L-homoserine involves its incorporation into peptides during SPPS. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The allyl group can be selectively removed or modified to introduce additional functional groups, allowing for the creation of diverse peptide structures .
Comparison with Similar Compounds
N-Fmoc-O-allyl-L-homoserine is unique due to its dual protection with both Fmoc and allyl groups. Similar compounds include:
N-Fmoc-O-trityl-L-homoserine: Uses a trityl group instead of an allyl group for hydroxyl protection.
N-Fmoc-O-tert-butyl-L-homoserine: Uses a tert-butyl group for hydroxyl protection.
These similar compounds offer different protection strategies, allowing for selective deprotection and functionalization based on the specific requirements of the synthesis .
Properties
Molecular Formula |
C22H23NO5 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid |
InChI |
InChI=1S/C22H23NO5/c1-2-12-27-13-11-20(21(24)25)23-22(26)28-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,23,26)(H,24,25) |
InChI Key |
AKJXDNFVBPKEBT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[2-[[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoylamino]phenyl]methyl 6-hydroxy-2-methoxy-3-[5-[(2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl)oxy]pentoxy]-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B15127846.png)






![rac-3-cyclopropyl-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B15127895.png)



![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6''-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B15127916.png)
![9-[4-(1-Aminopropan-2-yl)phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione hydrochloride](/img/structure/B15127921.png)

